Benzofuran-5-yl-oxoacetic acid ethyl ester
Overview
Description
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets to exert their biological effects . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound could potentially induce significant molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
Benzofuran-5-yl-oxoacetic acid ethyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cyclic AMP (cAMP) and activate EPAC1 and EPAC2, which are proteins involved in cell signaling pathways . These interactions lead to the activation of Rap GTPases, which control multiple cell responses, including cell proliferation, adhesion, morphology, exocytosis, and gene expression .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to inhibit the growth of several cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . This compound’s ability to inhibit cell growth is attributed to its impact on cell signaling pathways and gene expression, leading to reduced cell proliferation and increased apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the key mechanisms involves the activation of EPAC1 and EPAC2 through direct binding to their cyclic nucleotide-binding domains . This activation leads to the downstream activation of Rap GTPases, which play a critical role in regulating cell responses such as proliferation, adhesion, and morphology .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various laboratory conditions, maintaining its biological activity over time . Long-term exposure to this compound has been observed to result in sustained inhibition of cell growth and prolonged activation of cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit significant biological activity without causing adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and alter metabolite levels in cells . The compound’s metabolism involves its conversion into active metabolites that exert biological effects, further contributing to its overall pharmacological profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its biological activity . The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its effectiveness in modulating cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects precisely where needed .
Preparation Methods
The synthesis of benzofuran-5-yl-oxoacetic acid ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Benzofuran-5-yl-oxoacetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Benzofuran-5-yl-oxoacetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzofuran derivatives.
Industry: It is used in the production of various pharmaceuticals and chemical products.
Comparison with Similar Compounds
Benzofuran-5-yl-oxoacetic acid ethyl ester can be compared with other benzofuran derivatives, such as:
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: Known for its anticancer activity.
Benzofuran-5-yl-oxoacetic acid methyl ester: Similar in structure but with different ester groups, leading to variations in reactivity and applications.
Benzofuran-2-carboxylic acid: Another derivative with distinct biological activities and uses.
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-5-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-2-15-12(14)11(13)9-3-4-10-8(7-9)5-6-16-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDKRTSWPCGTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC2=C(C=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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